4-(Acetyldisulfanyl)morpholine
Description
4-(Acetyldisulfanyl)morpholine is a morpholine derivative featuring an acetyldisulfanyl (-S-S-COCH₃) substituent. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and industrial chemistry.
Properties
CAS No. |
88328-27-2 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
S-morpholin-4-ylsulfanyl ethanethioate |
InChI |
InChI=1S/C6H11NO2S2/c1-6(8)10-11-7-2-4-9-5-3-7/h2-5H2,1H3 |
InChI Key |
GHELSKAFSRNTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyldisulfanyl)morpholine typically involves the reaction of morpholine with acetyldisulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of 4-(Acetyldisulfanyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyldisulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The acetyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Acetyldisulfanyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Acetyldisulfanyl)morpholine involves its interaction with specific molecular targets. The acetyldisulfanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key morpholine derivatives from the evidence include:
- VPC-14449 : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine (corrected structure ).
- N-aminopropylmorpholine: 4-(3-aminopropyl)morpholine .
- 4-(1-Cyclopenten-1-yl)morpholine : Cyclopentenyl-substituted morpholine .
- 4-[2-(Methylsulphonyl)phenyl]morpholine : Aryl-sulfonyl derivative .
4-(Acetyldisulfanyl)morpholine differs in its substitution pattern, where the disulfide-acetyl group may influence solubility, stability, and reactivity compared to halogenated, alkylated, or sulfonylated analogs.
Physical and Chemical Properties (Table 1)
Key Observations :
- Substituent Impact : Brominated (VPC-14449) and sulfonylated (4-[2-(Methylsulphonyl)phenyl]morpholine) derivatives exhibit enhanced electrophilicity and polarity, respectively. The disulfide in 4-(Acetyldisulfanyl)morpholine may confer redox activity, enabling applications in drug delivery or dynamic covalent chemistry .
- Boiling Points: Cyclopentenyl and aminopropyl groups reduce boiling points compared to bulkier substituents.
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